Creatine pyruvate

Description

Historical Perspectives in Creatine (B1669601) Research

Creatine was first identified in 1832 by the French scientist Michel Eugène Chevreul, who successfully isolated the compound from a basified water-extract of skeletal muscle. mrsupplement.com.au He subsequently named the crystallized substance "creatine" after the Greek word for meat, kreas (κρέας). mrsupplement.com.au Further research by Justus von Liebig in the following years confirmed its presence in various meats and led him to propose a connection between physical activity and the concentration of creatine in muscle tissue. wikipedia.org

The early 20th century marked a pivotal period in understanding creatine's physiological role. In 1912, researchers at Harvard University observed that ingesting creatine led to a significant increase in its concentration within muscle tissue. wikipedia.org Studies conducted in the 1920s demonstrated that the body could store consumed creatine, which laid the conceptual groundwork for its later investigation as a supplement. mrsupplement.com.au A significant breakthrough occurred in 1927 with the discovery of phosphocreatine (B42189). mrsupplement.com.au Subsequent research established that creatine and phosphocreatine are key components in the metabolism of skeletal muscle, playing a crucial role in the regeneration of adenosine (B11128) triphosphate (ATP) during intense muscular effort. researchgate.netmdpi.com The enzyme creatine kinase was later identified as the catalyst for the phosphorylation of adenosine diphosphate (B83284) (ADP) by phosphocreatine to generate ATP. mrsupplement.com.au

Evolution of Conjugated Creatine Compounds in Research

Following the extensive study of creatine monohydrate, scientific research began to explore the development of alternative forms of creatine. news-medical.netresearchgate.net The primary impetus for this evolution was the desire to modify the physicochemical properties of creatine, such as its solubility and stability in aqueous solutions. nih.govresearchgate.net Creatine monohydrate exhibits relatively low solubility in water, which can present challenges for its incorporation into certain formulations. mrsupplement.com.aunih.gov

This scientific pursuit led to the synthesis and investigation of various conjugated creatine compounds, primarily creatine salts and creatine esters. news-medical.net The rationale behind creating creatine salts, such as creatine citrate (B86180) and creatine pyruvate (B1213749), was that combining creatine with an acid moiety could lower the pH of a solution, thereby increasing its solubility. nih.govmdpi.com For instance, creatine citrate and creatine pyruvate were found to be significantly more soluble in water than creatine monohydrate. nih.gov Creatine esters, such as creatine ethyl ester, were developed based on the hypothesis that esterification could enhance the bioavailability of creatine. exerciseandsportnutritionlab.com However, subsequent research indicated that creatine ethyl ester was less stable than creatine monohydrate, particularly in acidic conditions, and did not demonstrate superior effects. exerciseandsportnutritionlab.com The overarching goal of this line of research has been to create novel creatine molecules with potentially modified pharmacokinetic profiles or synergistic effects. news-medical.net

Conceptual Framework of Creatine-Pyruvate Conjugation

This compound is a compound synthesized by ionically bonding creatine to pyruvic acid. mrsupplement.com.aufrontiersin.org This specific conjugation creates a single molecular entity that typically consists of 60% creatine and 40% pyruvate by weight. mrsupplement.com.aufrontiersin.org The conceptual framework for its creation is rooted in the distinct and potentially synergistic metabolic roles of both creatine and pyruvate. caringsunshine.com

The primary scientific rationale is to deliver both compounds simultaneously, with the hypothesis that they may offer combined benefits. Creatine's role in the phosphagen system for rapid ATP regeneration is well-established. physio-pedia.com Pyruvate is a central intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle, and is crucial for aerobic energy production. frontiersin.orgfrontiersin.org The conjugation was theorized to potentially enhance aerobic metabolism and support sustained energy production, in addition to the anaerobic benefits of creatine. mrsupplement.com.au Furthermore, forming a salt with pyruvic acid, a stronger acid than citric acid, was shown to significantly increase the water solubility of creatine. nih.gov This enhanced solubility was considered a potential advantage for formulation purposes. mrsupplement.com.au Upon ingestion, the creatine-pyruvate molecule is expected to dissociate in the acidic environment of the stomach, releasing free creatine and pyruvate. mrsupplement.com.au

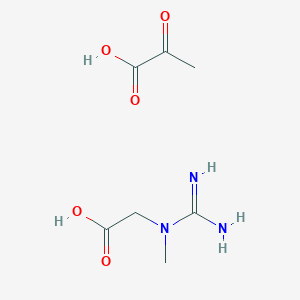

Structure

2D Structure

Properties

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNGCCQFGNSBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335002 | |

| Record name | Creatine pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208535-04-0, 55965-97-4 | |

| Record name | creatine pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208535-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208535040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-N-methylglycine-2-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-oxopropanoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylguanidino) ethanoic acid-2-oxopropanoate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 208535-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPM6MX7AJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Roles and Metabolic Pathways

Interplay of Creatine (B1669601) and Pyruvate (B1213749) Components in Cellular Energy Metabolism

Creatine pyruvate can provide both creatine and pyruvate to the body's metabolic pool. frontiersin.org These two components are central to the intricate network of reactions that produce and regulate cellular energy. The creatine component primarily supports the rapid regeneration of adenosine (B11128) triphosphate (ATP), while the pyruvate component serves as a key hub in carbohydrate metabolism. caringsunshine.comfrontiersin.org

Regulation of Adenosine Triphosphate Homeostasis

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and maintaining its supply is critical for cellular function. mdpi.commdpi.com The creatine and pyruvate moieties of this compound contribute to ATP homeostasis through distinct but complementary mechanisms.

The creatine component plays a vital role in the phosphagen system, a primary mechanism for rapidly replenishing ATP during periods of high energy demand. mdpi.comconsensus.app Creatine is converted to phosphocreatine (B42189) (PCr), which stores high-energy phosphate (B84403) groups. spandidos-publications.comwikipedia.org When ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP) to release energy, phosphocreatine donates its phosphate group to ADP, quickly regenerating ATP. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme creatine kinase and serves as a critical energy buffer, particularly in tissues with high and fluctuating energy needs like skeletal muscle and the brain. spandidos-publications.comwikipedia.org By increasing the pool of phosphocreatine, creatine helps maintain a constant level of ATP, ensuring cellular integrity and function are not compromised by reduced energy levels. mdpi.comwikipedia.org

Dynamics of the Phosphagen System

The phosphagen system, also known as the ATP-CP (adenosine triphosphate-creatine phosphate) system, provides the most rapid source of energy for muscular activity. muni.czwikipedia.org This system is crucial for short-duration, high-intensity movements. muni.czacefitness.org this compound directly supports this system by supplying creatine. caringsunshine.com

Upon entering muscle cells, creatine is phosphorylated to form phosphocreatine (PCr). spandidos-publications.com Skeletal muscle stores of ATP are small, only sufficient for a few seconds of contraction. wikipedia.org The phosphagen system relies on the much larger reservoir of PCr, which is about four to six times more concentrated than ATP in skeletal muscle. muni.cz The enzyme creatine kinase facilitates the reversible reaction where PCr donates its phosphate to ADP, regenerating ATP almost instantaneously. wikipedia.orgmuni.cz This rapid resynthesis of ATP allows for the continuation of maximal effort for up to 10-15 seconds. wikipedia.org The availability of creatine is a key factor in the capacity of the phosphagen system, and increasing its stores can enhance the muscle's ability to resynthesize ATP to meet energy demands. caringsunshine.comwikipedia.org

Contribution to Glycolysis and Hepatic Gluconeogenesis

The pyruvate component of this compound is a pivotal intermediate in carbohydrate metabolism, linking glycolysis and gluconeogenesis. frontiersin.orgfrontiersin.org Glycolysis is the metabolic pathway that breaks down glucose into pyruvate, releasing energy. acefitness.org This pyruvate can then be used in aerobic respiration or, in the absence of sufficient oxygen, be converted to lactate (B86563). wikipedia.orgifta-fitness.com

Involvement in the Citrate (B86180) Cycle

The citrate cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that completes the oxidation of carbohydrates, fats, and proteins to generate energy. drinkharlo.combevital.no The pyruvate from this compound serves as a direct link to this cycle. frontiersin.org

Following its production from glycolysis, pyruvate is transported into the mitochondria where it is converted to acetyl-CoA. mdpi.com This acetyl-CoA then enters the citrate cycle by combining with oxaloacetate. drinkharlo.com Through a series of enzymatic reactions, the cycle produces ATP (or guanosine (B1672433) triphosphate), as well as the reduced coenzymes NADH and FADH2, which subsequently donate their electrons to the electron transport chain to produce a large amount of ATP via oxidative phosphorylation. bevital.no Studies have shown that this compound supplementation can increase the expression of enzymes involved in the citrate cycle. frontiersin.orgnih.govresearchgate.net This enhancement of the citrate cycle metabolism can lead to increased generation of ATP, supporting cellular energy regulation. frontiersin.orgresearchgate.net

Pyruvate Metabolism within the this compound Context

Pyruvate stands at a major metabolic crossroads, and its fate is determined by the energetic state of the cell. loinc.org Within the context of this compound supplementation, the pyruvate moiety can enter several key interconversion pathways.

Pyruvate Interconversion Pathways (e.g., phosphoenolpyruvate (B93156), oxaloacetate, acetyl-CoA, malate)

Research has shown that the administration of this compound can significantly influence the expression of enzymes that catalyze the conversion of pyruvate into other critical metabolic intermediates. frontiersin.orgresearchgate.net A metaproteomic study on heat-stressed beef cattle found that this compound supplementation upregulated enzymes involved in the interconversion of pyruvate to phosphoenolpyruvate (PEP), oxaloacetate, acetyl-CoA, and malate (B86768). frontiersin.orgnih.govresearchgate.net

These interconversions are fundamental to cellular metabolism:

Pyruvate to Acetyl-CoA: This irreversible step, catalyzed by the pyruvate dehydrogenase complex, commits the carbon from glucose to either oxidation in the citrate cycle or to fatty acid synthesis. mdpi.com

Pyruvate to Oxaloacetate: This reaction is catalyzed by pyruvate carboxylase and is an anaplerotic reaction, meaning it replenishes intermediates of the citrate cycle. frontiersin.org Oxaloacetate is also a key substrate for gluconeogenesis. frontiersin.org

Pyruvate to Malate: Malate is another intermediate of the citrate cycle. The conversion of pyruvate to malate can also serve anaplerotic functions.

Pyruvate to Phosphoenolpyruvate (PEP): The conversion of pyruvate to PEP is a crucial step in gluconeogenesis. frontiersin.org In many organisms, this is a two-step process involving the conversion of pyruvate to oxaloacetate, which is then converted to PEP. frontiersin.org

The upregulation of enzymes for these pathways suggests that this compound enhances metabolic flexibility, allowing cells to efficiently direct pyruvate towards either energy production via the citrate cycle or glucose synthesis via gluconeogenesis, depending on metabolic needs. frontiersin.org

Creatine Metabolism within the this compound Context

The Creatine Kinase (CK) system is a vital cellular energy-buffering and transport system, particularly in tissues with high energy demands. nih.gov It facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) using phosphocreatine (PCr). nih.gov The efficacy of this system is dependent on the total creatine pool within the cell. nih.gov

When this compound is metabolized, its creatine component becomes available to the cell. Supplementation with this compound has been shown to increase serum creatine kinase concentrations in broiler chickens. researchgate.net In studies on rats, co-administration of creatine and pyruvate was found to prevent a decrease in the activities of both cytosolic and mitochondrial creatine kinase under conditions of induced metabolic stress. nih.gov This indicates that the creatine provided by the compound supports the function of the CK system, which is essential for maintaining high ATP/ADP ratios and efficient energy utilization. nih.gov

The rate at which phosphocreatine (PCr) is resynthesized after intense physical activity is a critical factor for recovery and performance in subsequent efforts. researchgate.net This process is fundamentally an aerobic one, relying on ATP produced via mitochondrial oxidative phosphorylation to re-phosphorylate creatine. fisiologiadelejercicio.com The availability of intramuscular creatine is a key determinant of the speed of this resynthesis. physiology.org

Supplementation that increases the intramuscular creatine store, as would be expected from this compound, has been shown to facilitate a more rapid resynthesis of PCr. nih.gov Studies have demonstrated that a dietary-induced increase in muscle total creatine concentration can significantly enhance PCr resynthesis during recovery from intense muscle contractions. physiology.org While the resynthesis process has multiple components, increasing the substrate (creatine) for creatine kinase directly enhances the rate of PCr regeneration, allowing for quicker recovery of cellular energy stores. researchgate.netphysiology.org

Creatine Kinase System Activity

Lipid Metabolism Modulation

Beta-oxidation is the mitochondrial process where fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2. aocs.org A key regulatory step in this pathway is the transport of long-chain fatty acids into the mitochondria, which is facilitated by the enzyme carnitine palmitoyltransferase-1 (CPT-1). aocs.org

| Study Subject | This compound Effect | Key Enzyme/Pathway Affected | Reference |

|---|---|---|---|

| Broiler Chickens | Significantly elevated expression | Carnitine Palmitoyltransferase-I (CPT-1) | researchgate.net |

| Beef Cattle | Increased expression of enzymes | Fatty Acid β-Oxidation | frontiersin.org |

The liver is a central organ in regulating lipid metabolism. Lipolysis is the breakdown of triacylglycerols into glycerol (B35011) and free fatty acids. nih.gov Comparative proteomics studies in broiler chickens have provided detailed insights into how this compound affects protein expression related to lipid metabolism in the liver. researchgate.netnih.gov

Supplementation with this compound was found to down-regulate the expression of adipose differentiation-related protein, which is associated with fatty acid accumulation. researchgate.netnih.gov It also up-regulated the expression of fatty acid-binding proteins in cytoplasmic extracts, which can accelerate the decomposition of fatty acids and triacylglycerols. nih.gov These findings suggest a metabolic shift that favors reduced fat deposition and increased fat breakdown. nih.gov The table below summarizes key protein expression changes in the liver of broiler chickens supplemented with this compound. researchgate.netnih.gov

| Protein | Location | Effect of this compound | Metabolic Implication | Reference |

|---|---|---|---|---|

| Adipose differentiation-related protein | Hepatic | Down-regulated | Reduced fatty acid accumulation | researchgate.netnih.gov |

| Fatty acid-binding proteins | Cytoplasmic | Up-regulated | Accelerated decomposition of fatty acids | nih.gov |

| Cholesteryl ester transfer protein (CETP) | Hepatic/Cytoplasmic | Reduced expression | Reduced fat and cholesterol deposition | researchgate.netnih.gov |

| Apolipoprotein A-IV | Cytoplasmic | Up-regulated | Accelerated decomposition of fatty acids and TG | nih.gov |

Protein Metabolism and Synthesis

Microbial Protein Synthesis and Nitrogen Supply

In ruminant nutrition, this compound has been identified as a significant factor in modulating rumen microbial functions, particularly microbial protein synthesis. nih.govnih.gov The rumen hosts a complex microbial ecosystem where the synthesis of microbial crude protein (MCP) is essential for providing the host animal with amino acids. frontiersin.orgnih.gov This synthesis is fundamentally dependent on the synchronized supply of energy and nitrogen. nih.govresearchgate.net

Creatine is a nitrogen-containing compound and can serve as a source of nitrogen for rumen microbes. frontiersin.orgnih.gov Its structure allows for a slow, continuous release of ammonia (B1221849) in the rumen, which is the preferred nitrogen source for microbial growth. researchgate.net This property helps in enhancing the efficiency of microbial protein synthesis. nih.gov Studies have shown that dietary supplementation with this compound can improve this process, especially under conditions of stress, such as heat stress in cattle. frontiersin.orgnih.gov

Metaproteomic analyses of rumen fluid from beef cattle supplemented with this compound revealed an up-regulation of enzymes involved in several metabolic pathways that support microbial protein synthesis. frontiersin.org The administration of this compound was found to increase the expression of enzymes related to the biosynthesis of amino acids, the citrate cycle, and pyruvate metabolism. frontiersin.org The enhancement of the citrate cycle is particularly noteworthy, as it can produce more α-ketoglutarate. frontiersin.org An optimal ratio of ammonia (from creatine) and α-ketoglutarate can maximize the efficiency of microbial protein synthesis without leading to an accumulation of either substrate, a state known as rumen energy-nitrogen equilibrium. frontiersin.org

| Metabolic Pathway | Effect of this compound | Key Outcome |

|---|---|---|

| Amino Acid Biosynthesis | Increased expression of related enzymes | Provides building blocks for microbial protein |

| Pyruvate Metabolism | Increased expression of enzymes for interconversion to phosphoenolpyruvate, oxaloacetate, and acetyl-CoA | Enhances central metabolic flux |

| Citrate Cycle (TCA Cycle) | Increased expression of cycle enzymes | Generates energy (ATP) and α-ketoglutarate for amino acid synthesis |

| Glycolysis/Gluconeogenesis | Increased expression of related enzymes | Supports energy supply for microbial growth |

This evidence indicates that this compound supplementation enhances the synthesis of microbial protein by providing a nitrogen source and up-regulating key enzymatic pathways that generate energy and precursors for amino acid synthesis. frontiersin.orgfrontiersin.org

Eukaryotic Translation Initiation Factor Expression

In eukaryotes, the process of translating messenger RNA (mRNA) into protein is a fundamental aspect of protein synthesis. This process is initiated by a group of proteins known as eukaryotic translation initiation factors (eIFs). thermofisher.com Research in broiler chickens has demonstrated that this compound can directly influence the expression of these factors, thereby promoting protein synthesis. nih.gov

| Protein Factor | Full Name | Observed Effect | Function |

|---|---|---|---|

| eIF2B | Eukaryotic Translation Initiation Factor 2B | Expression Increased | Catalyzes the exchange of GDP for GTP on eIF2, recycling it for another round of initiation. |

| eIF3a | Eukaryotic Translation Initiation Factor 3a | Expression Increased | A core subunit of the eIF3 complex, which stabilizes the pre-initiation complex and promotes mRNA recruitment. |

The effect of this compound on promoting protein synthesis was found to be more pronounced than that of its individual components, creatine or pyruvate, when administered separately. nih.gov

Calreticulin (B1178941) and Apolipoprotein A-IV Expression

Further proteomic studies have revealed that this compound influences the expression of other proteins integral to protein metabolism and quality control, such as calreticulin, and proteins involved in lipid transport that are often studied alongside protein metabolism, like apolipoprotein A-IV. nih.gov

In a study on broiler chickens, this compound supplementation was shown to increase the expression of calreticulin. nih.govresearchgate.net Calreticulin is a multifunctional chaperone protein primarily located in the endoplasmic reticulum. plos.org It plays a vital role in the quality control system for protein synthesis, ensuring the proper folding and post-translational modification of newly synthesized glycoproteins. plos.org By up-regulating calreticulin, this compound may contribute to improved protein quality and cellular function under various metabolic conditions. nih.gov

The same study also observed an up-regulation of apolipoprotein A-IV in cytoplasmic extracts following this compound supplementation. nih.gov Apolipoprotein A-IV is a protein primarily synthesized in the intestine and is involved in lipid transport. nih.gov Its increased expression is linked to the acceleration of fatty acid and triglyceride decomposition. nih.gov While its primary role is in lipid metabolism, its regulation is often studied in the context of broader metabolic shifts that also involve protein synthesis and energy utilization. nih.gov

| Protein | Observed Effect | Primary Function |

|---|---|---|

| Calreticulin (CRT) | Expression Increased | Acts as a chaperone in the endoplasmic reticulum, aiding in the proper folding of newly synthesized proteins. plos.org |

| Apolipoprotein A-IV (ApoA-IV) | Expression Increased | Principal protein in high-density lipoprotein (HDL) particles, participating in cholesterol and lipid transport. plos.orgnih.gov |

Cellular and Molecular Mechanisms of Action

Influence on Key Enzyme Activities

Creatine (B1669601) pyruvate (B1213749) exerts a significant influence on the activity of several key enzymes involved in cellular energy pathways, including glycolysis and anaerobic respiration.

Research indicates that creatine pyruvate supplementation can enhance the activities of hexokinase and pyruvate kinase, two critical enzymes in the glycolytic pathway. Studies involving in ovo feeding (IOF) of this compound in broilers have shown a significant increase in the activities of both hexokinase and pyruvate kinase in the thigh and breast muscles. doaj.orgkoreascience.krresearchgate.netacs.org For instance, IOF of this compound was found to increase the activities of these enzymes on the day of hatch and two days after injection. doaj.orgkoreascience.kr Similarly, supplementation with rumen-protected this compound in beef cattle led to an increased hexokinase activity in the longissimus thoracis muscle. frontiersin.org This enhancement of enzyme activity suggests a facilitation of glycolysis, leading to improved energy status within the muscle cells. acs.org

Table 1: Research Findings on Hexokinase and Pyruvate Kinase Activity

| Model Organism | Enzyme | Effect of this compound | Source(s) |

|---|---|---|---|

| Broiler Chickens | Hexokinase | Increased activity in thigh and breast muscle. | doaj.orgkoreascience.kracs.org |

| Broiler Chickens | Pyruvate Kinase | Increased activity in thigh and breast muscle. | doaj.orgkoreascience.kracs.org |

| Beef Cattle | Hexokinase | Increased activity in longissimus thoracis muscle. | frontiersin.org |

Lactate (B86563) dehydrogenase (LDH) is an enzyme that catalyzes the interconversion of pyruvate and lactate. Studies have shown that supplementation with rumen-protected this compound can decrease the activity of LDH in the serum of beef cattle. frontiersin.org Elevated LDH activity is often associated with tissue damage and a shift towards anaerobic metabolism. vfu.czimpactfactor.org By reducing LDH activity, this compound may help mitigate the metabolic stress associated with conditions like transportation in cattle. frontiersin.org

Table 2: Research Findings on Lactate Dehydrogenase Activity

| Model Organism | Effect of this compound | Location of Measurement | Source(s) |

|---|---|---|---|

| Beef Cattle | Decreased activity. | Serum | frontiersin.org |

This compound administration has been shown to influence metabolic pathways that are fundamental to the generation of adenosine (B11128) triphosphate (ATP). researchgate.netnih.govfrontiersin.org While direct measurement of ATP synthase expression is not detailed in the available literature, studies on heat-stressed beef cattle reveal that dietary supplementation with this compound increases the expression of enzymes involved in ATP-generating pathways. researchgate.netnih.govfrontiersin.org Specifically, metaproteomic analysis of rumen microbiota showed that this compound administration upregulated enzymes involved in the citrate (B86180) cycle and fatty acid β-oxidation, both of which are major pathways for ATP production. researchgate.netnih.gov This suggests that the increased ATP generation may help regulate energy metabolism and improve rumen fermentation characteristics under heat stress. researchgate.netnih.govfrontiersin.org

Lactate Dehydrogenase Activity

Gene Expression Regulation

This compound also modulates cellular function by regulating the expression of key genes involved in glucose transport and cellular energy sensing.

This compound has been demonstrated to upregulate the expression of glucose transporter genes, which are crucial for cellular glucose uptake. In ovo feeding of this compound in broilers resulted in higher mRNA expressions of glucose transporter 3 (GLUT3) and glucose transporter 8 (GLUT8) in the thigh muscle on the day of hatch. doaj.orgkoreascience.kr Another study in neonatal broilers found that this compound treatment increased the mRNA expressions of glucose transporter proteins in the breast muscle. acs.org While these studies focus on GLUT3 and GLUT8, separate research on creatine monohydrate has shown it increases the expression of glucose transporter type 4 (GLUT4) in rat skeletal muscle, a key transporter for insulin-stimulated glucose uptake. physiology.orgnih.gov This effect is linked to an increase in the nuclear content and DNA binding activity of myocyte enhancer factor 2 (MEF2) isoforms, which are transcription factors that regulate GLUT4 expression. physiology.orgnih.gov

Table 3: Research Findings on Glucose Transporter Gene Expression

| Compound | Model Organism | Glucose Transporter | Effect | Source(s) |

|---|---|---|---|---|

| This compound | Broiler Chickens | GLUT3, GLUT8 | Increased mRNA expression. | doaj.orgkoreascience.kr |

| This compound | Broiler Chickens | Glucose Transporter Proteins | Increased mRNA expression. | acs.org |

| Creatine Monohydrate | Rat | GLUT4 | Increased protein and mRNA levels. | physiology.orgnih.gov |

The 5′-AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. efsupit.rowikipedia.org Activation of AMPK through phosphorylation triggers energy-producing pathways while inhibiting energy-consuming ones. uniprot.org Research has shown that in ovo feeding of this compound enhances the phosphorylation of AMPK in the breast muscle of neonatal broilers at hatch. acs.org This activation of the AMPK pathway is associated with an improved energy status and facilitated glycolysis in the muscle tissue. acs.org Studies on creatine alone have also reported an increase in AMPK phosphorylation in rat skeletal muscle, suggesting this is a key mechanism through which creatine-containing compounds exert their metabolic effects. physiology.orgnih.gov The activation of AMPK is a critical link between the energy-sensing capabilities of the cell and the regulation of metabolic processes, including glucose uptake and fatty acid oxidation. embopress.org

Table 4: Research Findings on AMPK Pathway Phosphorylation

| Compound | Model Organism | Effect | Location of Measurement | Source(s) |

|---|---|---|---|---|

| This compound | Broiler Chickens | Increased phosphorylation of AMPK. | Breast Muscle | acs.org |

| Creatine Monohydrate | Rat | Increased phosphorylation of AMPK. | Extensor Digitorum Longus Muscle | physiology.orgnih.gov |

Glucose Transporter Gene Expression (e.g., GLUT-4)

Intracellular Signaling Pathways

Beyond its energetic role, creatine can act as a neuromodulator in the central nervous system, partly through its interaction with N-Methyl-D-Aspartate (NMDA) receptors. ufsm.brnih.gov Studies on rat hippocampal slices have demonstrated that creatine can increase the amplitude of population spikes and elicit secondary spikes, effects that are attenuated by NMDA receptor antagonists. nih.gov This suggests that creatine's electrophysiological effects are mediated, at least in part, by enhancing glutamatergic function through these receptors. nih.gov

Further research has shown that creatine can increase the binding of MK-801, an NMDA receptor antagonist, to hippocampal membranes, providing more direct evidence of its modulatory role. nih.gov This interaction appears to involve a calcineurin-dependent pathway. Creatine has been found to increase the activity of Na+,K+-ATPase, a crucial enzyme for maintaining neuronal excitability, and this effect is blocked by NMDA receptor antagonists and calcineurin inhibitors. ufsm.br This indicates that creatine modulates neuronal function by activating NMDA receptors, which in turn stimulates calcineurin, leading to an increase in Na+,K+-ATPase activity. ufsm.br A derivative of creatine, creatylglycine ethyl ester, has also been shown to act as a partial agonist at the glycine (B1666218) site of the NMDA receptor. vertex.spb.ru

The mitochondrial permeability transition pore (MPTP) is a non-specific channel in the inner mitochondrial membrane. unife.it Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death. unife.it Both creatine and pyruvate have been shown to inhibit the opening of the MPTP.

Creatine's protective effect is linked to the activity of mitochondrial creatine kinase (MtCK). MtCK, located in the mitochondrial intermembrane space, is functionally coupled to the adenine (B156593) nucleotide translocase (ANT), a key component of the MPTP. unife.itnih.gov By catalyzing the synthesis of phosphocreatine (B42189) from mitochondrial ATP, MtCK helps maintain a low concentration of ADP in the intermembrane space and a high ATP/ADP ratio, which stabilizes the ANT and makes the MPTP less likely to open. nih.govnih.gov This protective effect is dependent on active MtCK, as it is not observed when the enzyme's activity is diminished. nih.gov

Pyruvate, the other component of this compound, also protects against MPTP opening, particularly under conditions of ischemia-reperfusion. physiology.org Its protective mechanisms are attributed to its role as a free radical scavenger and its ability to provide substrate for mitochondrial respiration, thereby improving the cell's energetic status and reducing oxidative stress, both of which are potent inducers of the MPTP. physiology.org

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

Cellular Energy Buffering Capacities

A primary function of the creatine component of this compound is to enhance the cellular energy buffering system, known as the creatine kinase/phosphocreatine (CK/PCr) system. nih.govnih.gov This system acts as a temporal and spatial energy buffer, crucial for maintaining ATP homeostasis in cells with high energy turnover. nih.govnih.gov

Upon entering the cell, creatine is phosphorylated by creatine kinase (CK) using an ATP molecule, forming phosphocreatine (PCr). nih.gov This PCr represents a readily available reservoir of high-energy phosphate (B84403). nih.gov When cellular ATP is consumed and levels of ADP rise, the CK reaction is reversed, rapidly regenerating ATP from PCr and ADP. nih.gov This buffering action prevents a significant drop in ATP levels and a corresponding rise in ADP, which could otherwise impair cellular function. nih.gov The CK/PCr system's capacity for ATP regeneration is significantly higher than that of oxidative phosphorylation or glycolysis. nih.gov

The pyruvate component also contributes to cellular energy metabolism. Pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, the primary pathways for ATP production. researchgate.netfrontiersin.org It can also enhance glycogen (B147801) stores, further increasing the cell's energy buffering capacity. frontiersin.orgfrontiersin.org By providing both creatine for the immediate CK/PCr buffer and pyruvate for sustained mitochondrial ATP production, this compound can comprehensively support cellular bioenergetics. frontiersin.org

Counteraction of Oxidative Stress at the Cellular Level

This compound possesses antioxidant properties, with both of its constituents contributing to the reduction of reactive oxygen species (ROS). nih.gov Oxidative stress, resulting from an overproduction of ROS, can damage cellular components and is implicated in various pathological conditions. thno.orgmdpi.com

Pyruvate is a well-known scavenger of ROS, particularly hydrogen peroxide (H₂O₂). researchgate.net It can non-enzymatically react with and neutralize these damaging molecules. researchgate.net This direct scavenging activity can protect cells from oxidative damage, an effect seen in various models of cellular stress. physiology.org

Creatine's antioxidant effects are generally considered to be indirect. nih.gov By improving mitochondrial function and energy status through the CK/PCr system, creatine helps to maintain the mitochondrial membrane potential and reduce electron leakage from the electron transport chain, a major source of cellular ROS. mdpi.comnih.gov By supporting ATP levels, creatine ensures that energy-dependent antioxidant defense systems can function optimally. nih.gov A study investigating chemically-induced phenylketonuria in rats found that co-treatment with creatine and pyruvate prevented the formation of ROS and mitigated alterations in antioxidant defenses in the brain. nih.gov Similarly, in models of insulin (B600854) resistance, increased ROS production is observed, highlighting the link between metabolic dysfunction and oxidative stress. diabetesjournals.org

Table 2: Summary of Research Findings on this compound's Mechanisms

| Mechanism | Key Cellular Effect | Component(s) Involved | Supporting Evidence |

| CrT Gene Expression | Regulation of cellular creatine uptake | Creatine | Expression levels change with development and may be influenced by creatine availability. nih.govpublicationslist.org |

| NMDA Receptor Interaction | Neuromodulation, increased Na+,K+-ATPase activity | Creatine | Effects are blocked by NMDA receptor antagonists; increases calcineurin activity. ufsm.brnih.gov |

| MPTP Modulation | Inhibition of mitochondrial pore opening, prevention of cell death | Creatine, Pyruvate | Creatine stabilizes ANT via MtCK; Pyruvate scavenges ROS and provides fuel. nih.govphysiology.org |

| Energy Buffering | Rapid ATP regeneration, maintenance of ATP/ADP ratio | Creatine, Pyruvate | Creatine forms PCr buffer; Pyruvate fuels TCA cycle. frontiersin.orgnih.gov |

| ROS Reduction | Scavenging of free radicals, improved mitochondrial function | Creatine, Pyruvate | Pyruvate directly scavenges ROS; Creatine indirectly reduces ROS production. physiology.orgnih.govnih.gov |

Involvement of Endogenous Antioxidant Systems

Research indicates that both creatine and pyruvate can bolster the body's natural antioxidant defenses. Creatine has demonstrated the ability to protect cells from oxidative damage by directly quenching free radicals and reactive oxygen species plos.org. It may also support the endogenous antioxidant system by mitigating the decrease in glutathione (B108866) levels and preventing the inactivation of antioxidant enzymes caused by oxidants plos.org. Studies have shown that creatine can protect mitochondrial DNA from oxidative damage, potentially through its direct antioxidant actions nih.gov. This protection helps maintain mitochondrial function and cell survival nih.gov.

Pyruvate also contributes to the antioxidant capacity. Exogenous pyruvate has been shown to enhance the antioxidant properties in beef cattle frontiersin.org. Furthermore, pyruvate-fortified solutions have been found to suppress oxidative stress and bolster endogenous antioxidant systems in other research contexts physiology.org. The combination of these two molecules in this compound suggests a synergistic potential in enhancing the body's antioxidant defenses frontiersin.org. For instance, in rats subjected to hypertryptophanemia-induced oxidative stress, the co-administration of creatine and pyruvate was effective in preventing some of the resulting oxidative damage researchgate.net.

The antioxidant effects of creatine may be attributed to both direct and indirect mechanisms. The direct mechanism involves the scavenging of free radicals, while indirect mechanisms are related to the stabilization of cell membranes and the improvement of cellular energy status nih.gov. By maintaining cellular energy levels, creatine can help reduce the production of reactive oxygen species that occurs during periods of high energy demand and metabolic stress nih.govmdpi.com.

Table 1: Research Findings on the Antioxidant Properties of Creatine and Pyruvate

| Component | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Creatine | General Antioxidant Mechanisms | Enhances antioxidant enzyme activity; scavenges reactive oxygen and nitrogen species. | nih.gov |

| Creatine | Cellular Protection | Protects erythrocytes and lymphocytes from oxidant-induced damage; attenuates the decrease in glutathione levels. | plos.org |

| Creatine | Mitochondrial Protection | Protects mitochondrial DNA from oxidative damage. | nih.gov |

| Pyruvate | Enhancement of Antioxidant Properties | Enhances antioxidant properties in beef cattle when administered as rumen-protected this compound. | frontiersin.org |

| Creatine & Pyruvate | Combined Effect | Co-administration prevented some oxidative stress alterations in a rat model. | researchgate.net |

| Creatine | Indirect Antioxidant Effects | Improves cellular energy status, thereby reducing ROS production. | nih.govmdpi.com |

Modulation of Intracellular Calcium Flux

This compound may influence intracellular calcium (Ca2+) dynamics, primarily through the bioenergetic and potential direct effects of its creatine and pyruvate components. The maintenance of intracellular calcium homeostasis is an energy-dependent process, relying on ATP to fuel ion pumps like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) mdpi.complos.org.

The creatine kinase/phosphocreatine system plays a crucial role in cellular bioenergetics by buffering ATP levels, especially in tissues with high energy demands nih.gov. By providing a readily available pool of high-energy phosphate, creatine helps to regenerate ATP from ADP. This rapid ATP replenishment is vital for maintaining the function of ATP-dependent calcium transporters that work to restore ion gradients after cellular depolarization and counteract potentially harmful increases in intracellular calcium mdpi.complos.org. A reduction in the increase of inorganic phosphate, facilitated by creatine, may also contribute to a higher intracellular calcium ion concentration nih.gov.

In pathological conditions, such as traumatic brain injury, creatine administration has been shown to decrease intra-mitochondrial calcium levels, which is associated with the maintenance of mitochondrial bioenergetics and a reduction in cellular damage mdpi.com. Furthermore, in in-vitro studies, creatine has demonstrated a direct inhibitory action on the NMDA receptor-mediated calcium response, a key event in the excitotoxic cascade plos.org. Pre-incubation with creatine was found to almost completely abolish the rise in intracellular Ca2+ in response to NMDA receptor stimulation plos.org. Creatine supplementation has also been suggested to restore calcium homeostasis in conditions associated with mitochondrial dysfunction nih.gov.

Pyruvate has also been shown to modulate intracellular calcium. In cardiac myocytes, pyruvate increased the amplitude of caffeine-induced Ca2+ release, suggesting an increase in the sarcoplasmic reticulum Ca2+ load nih.gov. The mechanisms by which pyruvate affects calcium flux can be both dependent on and independent of mitochondria nih.gov.

The combined effects of creatine and pyruvate in this compound could therefore support cellular calcium regulation through multiple avenues: by ensuring a stable supply of ATP for ion pumps, by directly modulating calcium channels, and by preserving mitochondrial function to prevent pathological calcium accumulation.

Table 2: Research Findings on the Modulation of Intracellular Calcium by Creatine and Pyruvate

| Component | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Creatine | Bioenergetic Support | Supports ATP-dependent calcium transporters to maintain ion gradients. | mdpi.complos.org |

| Creatine | Mitochondrial Calcium | Decreased intra-mitochondrial calcium levels following experimental traumatic brain injury. | mdpi.com |

| Creatine | NMDA Receptor Modulation | Directly inhibited NMDA receptor-mediated calcium influx in hippocampal cells. | plos.org |

| Pyruvate | Sarcoplasmic Reticulum | Increased the amplitude of caffeine-induced Ca2+ release in cardiac myocytes, indicating a higher SR Ca2+ load. | nih.gov |

| Creatine | General Homeostasis | May help restore calcium homeostasis in conditions of mitochondrial dysfunction. | nih.gov |

| Creatine & Pyruvate | Combined Bioenergetic Effect | A more rapid regeneration of ATP and reduction in inorganic phosphate may allow for higher intracellular calcium ion concentration. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| ADP (Adenosine diphosphate) |

| ATP (Adenosine triphosphate) |

| Calcium |

| Creatine |

| This compound |

| Glutathione |

| NMDA (N-methyl-D-aspartate) |

| Pyruvic acid (Pyruvate) |

| Reactive nitrogen species |

In Vitro Investigations and Cellular Models

Studies in Cultured Cell Lines

Research on neuronal cell models has explored the potential neuroprotective effects of creatine (B1669601) and pyruvate (B1213749). In studies involving rat hippocampal cultures, a combination of creatine and pyruvate has been shown to offer protection against neurotoxicity. mdpi.com For instance, co-treatment with these two substances has been observed to prevent the reduction in dendritic spine density in the CA1 region of the hippocampus, a key area for learning and memory. researchgate.netnih.gov This suggests a role in preserving neuronal structure.

Further investigations using rat hippocampal and cortical neurons have demonstrated that creatine and pyruvate can shield these cells from damage induced by excitotoxicity and oxidative stress. nih.govsci-hub.ru In models of phenylketonuria, the administration of pyruvate and creatine together prevented behavioral alterations and markers of oxidative damage in the hippocampus. nih.gov Similarly, in cortical axons subjected to energy depletion as an in vitro model of ischemia, pretreatment with creatine was found to reduce axonal damage by preserving cellular ATP levels and alleviating depolarization. nih.govnih.gov While these studies use creatine and pyruvate in combination rather than the specific creatine pyruvate salt, they point towards a synergistic potential in maintaining neuronal health and energy metabolism. researchgate.netsci-hub.ruresearchgate.net

The influence of creatine and pyruvate on bone-forming cells has been examined in osteoblast-like cell cultures. Studies on primary rat osteoblast-like cells have shown that creatine supplementation can stimulate metabolic activity, differentiation, and mineralization. nih.govecmjournal.org In both monolayer and micromass cultures, creatine enhanced alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, and increased mineralization. nih.gov

A study investigating the combined influence of creatine, pyruvate, and glucose on human osteoblast-like cells (HOB) from normal and osteoporotic donors found that these substances affect proliferation, metabolic activity, and collagen content. researchgate.net The effects of creatine on cellular collagen production were found to be dependent on the media used. researchgate.netresearchgate.net Specifically, creatine demonstrated beneficial effects on the collagen content of these cells. researchgate.netresearchgate.net These findings suggest that the components of this compound can play a role in the fundamental processes of bone formation, including the synthesis of the extracellular matrix.

The metabolic reprogramming of T-cells is crucial for their activation and function. While direct studies on this compound are limited, research into its constituent parts highlights their importance in T-cell bioenergetics. Creatine uptake and the creatine kinase system are instrumental in buffering ATP levels to power T-cell activities following T-cell receptor (TCR) stimulation. nih.gov Upon activation, T-cells upregulate the creatine transporter, and this process is vital for their response to antigen stimulation, including proliferation and cytokine production. nih.govyoutube.com

Pyruvate is a central metabolite in T-cell activation, linking glycolysis to the TCA cycle to fuel biosynthetic programs. harvard.edu However, activated T-cells appear to rely on extracellular sources of some amino acids to avoid the depletion of cellular pyruvate pools. harvard.edu The enzyme creatine kinase B, which facilitates the generation of ATP from phosphocreatine (B42189), is upregulated during T-cell differentiation and its expression enhances TCR signaling, leading to augmented T-cell activation, proliferation, and cytokine secretion. plos.orgnih.gov This indicates that the creatine and pyruvate components are individually critical for supporting the high energetic demands of T-cell activation and immune response.

Osteoblast-like Cell Metabolism and Extracellular Matrix Production

Research on Isolated Tissue and Organ Slices

Studies on isolated guinea pig brain cortical tissue slices have provided direct insight into the metabolic effects of creatine on pyruvate metabolism. Research has shown that creatine boosts the metabolism of [3-13C] pyruvate. frontiersin.orgresearchgate.net Specifically, at a concentration of 0.5 mM, creatine was found to increase the total pool sizes of metabolites. frontiersin.org When the concentration was increased to 5.0 mM, creatine led to an increased net flux of the 13C label into the Krebs cycle. frontiersin.orgresearchgate.net

This enhancement of pyruvate metabolism suggests that creatine can stimulate energy-generating pathways within brain tissue. frontiersin.org Further analysis of the metabolic profiles generated in these studies indicated that creatine induces a pattern of metabolic activation that is suggestive of activity via NMDA receptors. frontiersin.orgresearchgate.net

Table 1: Effect of Creatine on [3-13C] Pyruvate Metabolism in Guinea Pig Brain Cortical Tissue

| Creatine Concentration | Observed Effect | Reference |

| 0.5 mM | Increased total metabolite pool sizes | frontiersin.org |

| 5.0 mM | Increased net flux of 13C into the Krebs cycle | frontiersin.orgresearchgate.net |

Note: This table is based on data from studies using creatine, not the this compound compound.

The neuroprotective properties of creatine have been investigated in in vitro models of retinal injury. researchgate.netnih.gov In cultured rat retinal neurons, including retinal ganglion cells (RGCs), creatine has been shown to significantly prevent neuronal death induced by metabolic stress (using sodium azide) and excitotoxicity (using NMDA). nih.govarvojournals.orgarvojournals.org

Pretreatment with creatine led to a significant increase in the survival of various retinal neuron types when challenged with toxins. arvojournals.orgarvojournals.org The protective effect of creatine was found to be dependent on the activity of creatine kinase, highlighting the importance of the energy-buffering system. nih.govarvojournals.org Although these studies did not specifically use this compound, the findings underscore the potential of creatine to support the survival and function of retinal neurons under conditions of cellular stress by maintaining energy homeostasis. researchgate.netnih.gov

Table 2: Neuroprotective Effects of Creatine on Cultured Rat Retinal Neurons

| Stressor | Cell Type | Protective Effect of Creatine | Reference |

| Sodium Azide (Metabolic Stress) | Tau-positive neurons, Calretinin-positive neurons, GABA-positive neurons | Significant prevention of neuronal death | arvojournals.orgarvojournals.org |

| NMDA (Excitotoxicity) | MAP2 and tau-positive neurons | Significant prevention of neuronal damage | nih.govarvojournals.org |

Note: This table summarizes findings from research using creatine, not the specific compound this compound.

Brain Cortical Tissue Metabolism ([3-13C] pyruvate flux)

Applications in Cell-Free Systems for Metabolic Studies (e.g., ATP Regeneration from Pyruvate)

Cell-free systems, such as the "Protein synthesis Using Recombinant Elements" (PURE) system, are minimal biochemical setups that enable the study of fundamental processes like protein synthesis outside of a living cell. nih.gov A critical requirement for these systems is a constant supply of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.net This has led to the development and integration of various ATP regeneration systems.

Traditionally, many eukaryotic cell-free protein synthesis (CFPS) systems rely on high-energy phosphate (B84403) donors like creatine phosphate (CrP) coupled with creatine kinase (CK) or phosphoenolpyruvate (B93156) (PEP) with pyruvate kinase (PK). nih.govresearchgate.net The pyruvate component of this compound is directly relevant to alternative ATP regeneration pathways. Research has demonstrated the integration of an ATP regeneration system based on pyruvate into the PURE system. nih.gov This pathway utilizes pyruvate oxidase, acetate (B1210297) kinase, and catalase to generate acetyl phosphate from pyruvate, which then rephosphorylates adenosine diphosphate (B83284) (ADP) to ATP. nih.gov

Studies have shown that this pyruvate-based system can function independently or in conjunction with the conventional creatine-based system. nih.gov When combined, the two systems produced a significantly enhanced protein yield compared to the creatine system alone, indicating a synergistic or additive effect on maintaining ATP levels for protein synthesis. nih.gov For instance, one study reported a 78% enhancement in the production of a fluorescent protein when the pyruvate pathway was combined with the creatine system. nih.gov However, it is noteworthy that in some cell-free models, such as those derived from Saccharomyces cerevisiae extracts, pyruvate alone was found to be unable to function as a secondary energy source to power the system. nih.gov This highlights that the efficacy of pyruvate in ATP regeneration can be dependent on the specific enzymatic components present in the cell-free extract.

Table 1: Comparison of ATP Regeneration Systems in a Cell-Free Protein Synthesis (CFPS) Model

| ATP Regeneration System | Relative Protein Yield Enhancement | Key Enzymes Involved | Source(s) |

|---|---|---|---|

| Creatine Phosphate / Creatine Kinase (CP/CK) | Baseline | Creatine Kinase | nih.gov |

| Pyruvate-based System | Not specified (functions independently) | Pyruvate Oxidase, Acetate Kinase, Catalase | nih.gov |

Enzyme Activity Assays in Cellular Extracts (e.g., Creatine Kinase, Pyruvate Kinase inhibition studies)

Cellular extracts provide a platform to investigate the direct effects of compounds on specific enzyme activities. The two moieties of this compound—creatine and pyruvate—are intrinsically linked to the function of creatine kinase (CK) and pyruvate kinase (PK), two pivotal enzymes in cellular energy homeostasis. nih.gov

Pyruvate Kinase (PK) Inhibition: Research using rabbit skeletal muscle extracts has shown that phosphocreatine (PCr), the phosphorylated form of creatine, acts as an inhibitor of pyruvate kinase. researchgate.netnih.gov This inhibition is competitive with respect to the substrate phosphoenolpyruvate (PEP), with a reported inhibition constant (Ki) of 2.0 mM. researchgate.net The inhibitory effect of phosphocreatine is more potent at a neutral pH and is enhanced in the presence of high concentrations of ADP. researchgate.net Furthermore, a synergistic inhibitory effect is observed when phosphocreatine and ATP are both present, resulting in inhibition greater than the sum of their individual effects. researchgate.net This suggests that the creatine component of this compound, upon being phosphorylated within a cell, could contribute to the regulation of glycolysis by modulating pyruvate kinase activity.

Creatine Kinase (CK) and Pyruvate Kinase (PK) Modulation: In vitro studies have also explored how external factors can inhibit both CK and PK and how creatine and pyruvate might offer protection. For example, the heavy metal lead has been shown to inhibit both CK and PK activity in extracts from the brain cortex of rats. nih.gov This inhibition was preventable by the presence of thiol-protecting substances, suggesting an interaction with the enzymes' sulfhydryl groups. nih.gov

In another line of research, the amino acid tyrosine was found to inhibit both cytosolic and mitochondrial creatine kinase as well as pyruvate kinase activity in the cerebral cortex. researchgate.net Significantly, the co-administration of creatine and pyruvate was shown to prevent this tyrosine-induced inhibition of CK. researchgate.net This finding suggests a protective or restorative role for the combination of creatine and pyruvate on creatine kinase function in cellular extracts under specific pathological conditions.

Standard enzymatic assays for creatine kinase often employ a coupled reaction system that includes pyruvate kinase and lactate (B86563) dehydrogenase to quantify CK activity by monitoring the change in NADH concentration. nih.govworthington-biochem.comassaygenie.com This underscores the close functional relationship between the enzymes that would be directly influenced by the components of this compound.

Table 2: Summary of In Vitro Enzymatic Interactions

| Enzyme | Modulator | Effect | Model System | Source(s) |

|---|---|---|---|---|

| Pyruvate Kinase | Phosphocreatine | Competitive Inhibition (Ki = 2.0 mM) | Rabbit Skeletal Muscle Extract | researchgate.net |

| Pyruvate Kinase | Phosphocreatine + ATP | Synergistic Inhibition | Rabbit Skeletal Muscle Extract | researchgate.net |

| Creatine Kinase | Tyrosine | Inhibition | Rat Cerebral Cortex Extract | researchgate.net |

| Creatine Kinase | Tyrosine + Creatine + Pyruvate | Prevention of Inhibition | Rat Cerebral Cortex Extract | researchgate.net |

| Pyruvate Kinase | Lead | Inhibition | Rat Brain Cortex Extract | nih.gov |

Studies in Model Organisms and Biological Systems

Rumen Microbiota Function and Metabolic Adaptation in Ruminants (e.g., Beef Cattle)

Table 1: Dominant Bacterial Phyla in the Rumen of Beef Cattle

| Phylum | Approximate Average Coverage (%) |

|---|---|

| Bacteroidetes & Firmicutes | 95.4 |

| Actinobacteria | < 4.6 |

| Spirochaetes | < 4.6 |

| Verrucomicrobiota | < 4.6 |

Data derived from studies on heat-stressed beef cattle. frontiersin.org

Specifically, the administration of creatine (B1669601) pyruvate (B1213749) led to the upregulation of enzymes involved in the conversion of pyruvate to phosphoenolpyruvate (B93156), oxaloacetate, acetyl-CoA, and malate (B86768). nih.gov The enhancement of pathways like the citrate (B86180) cycle and fatty acid β-oxidation suggests an increased generation of adenosine (B11128) triphosphate (ATP). nih.gov This increased energy production, along with the upregulated synthesis of microbial protein, is thought to contribute to the regulation of energy metabolism and a reduction in oxidative stress within the rumen. nih.gov

Table 2: Upregulated Metabolic Pathways in Rumen Microbiota with Creatine Pyruvate Supplementation

| Metabolic Pathway | Key Functions | Associated Effects |

|---|---|---|

| Fatty Acid β-oxidation | Energy production | Increased ATP generation |

| Pyruvate Metabolism | Interconversion to phosphoenolpyruvate, oxaloacetate, acetyl-CoA, and malate | Enhanced energy and metabolic intermediate supply |

| Glycolysis/Gluconeogenesis | Glucose metabolism | Regulation of energy metabolism |

| Citrate Cycle (TCA Cycle) | Central hub for energy production | Increased ATP generation |

| Amino Acid Biosynthesis | Synthesis of microbial proteins | Improved microbial protein supply to the host |

Based on metaproteomic analyses in heat-stressed beef cattle. nih.gov

Dietary supplementation with this compound has been shown to improve rumen fermentation characteristics, particularly in animals subjected to stressors like heat and transportation. nih.govnih.gov The enhanced microbial metabolic functions, as revealed by metaproteomics, translate into tangible changes in the rumen environment. nih.gov

Microbial Protein Function and Metabolic Pathway Analysis (Metaproteomics)

Avian Models (e.g., Broiler Chickens)

In avian models, particularly broiler chickens, research has focused on the influence of this compound on muscle energy metabolism and hepatic metabolic processes. These studies highlight the compound's potential to modulate glucose utilization and influence the synthesis and breakdown of lipids and proteins.

Studies involving the in ovo feeding of this compound have demonstrated its effects on energy metabolism in the muscle tissue of broiler embryos and newly hatched chicks. nih.gov The administration of this compound was found to increase glucose concentrations in the thigh muscle of broilers. nih.govresearchgate.net

Table 3: Effects of in ovo this compound on Muscle Glucose Metabolism in Broilers

| Parameter | Observation | Implication |

|---|---|---|

| Glucose Concentration | Increased in thigh muscle | Enhanced energy reserve |

| Hexokinase Activity | Increased at hatch | Facilitated glycolysis |

| Pyruvate Kinase Activity | Increased at hatch | Facilitated glycolysis |

| GLUT3 & GLUT8 mRNA Expression | Increased at hatch | Improved glucose uptake |

Findings from studies on broiler chicks following in ovo feeding of this compound. nih.govacs.org

Investigations into the effects of this compound on the liver of broiler chickens have revealed significant impacts on both lipid and protein metabolism. nih.gov Comparative proteomics has shown that this compound can influence the expression of proteins in both the mitochondria and cytoplasm of liver cells. nih.gov

In terms of lipid metabolism, this compound has been found to down-regulate adipose differentiation-related protein, which is associated with reduced fatty acid accumulation. nih.gov It also reduces the expression of cholesteryl ester transfer protein (CETP), leading to lower levels of high-density lipoprotein and triglycerides, thereby decreasing fat and cholesterol deposition. nih.gov Furthermore, this compound up-regulates the expression of fatty acid-binding proteins and apolipoprotein A-IV in the cytoplasm, which accelerates the breakdown of fatty acids and triglycerides. nih.gov

For protein metabolism, this compound has been shown to increase the expression of eukaryotic translation initiation factor (eIF) 2B, calreticulin (B1178941) (CRT), and eIF3a, all of which play roles in promoting protein synthesis. nih.gov This bifunctional role in influencing both lipid and protein metabolism suggests that this compound can modulate key metabolic processes in broiler chickens, with effects that are more pronounced than those of pyruvate or creatine administered alone. nih.govnih.gov

Table 4: Effects of this compound on Hepatic Protein Expression in Broiler Chickens

| Protein Category | Specific Protein | Effect of this compound | Metabolic Outcome |

|---|---|---|---|

| Lipid Metabolism | Adipose differentiation-related protein | Down-regulated | Reduced fatty acid accumulation |

| Cholesteryl ester transfer protein (CETP) | Reduced expression | Lowered fat and cholesterol deposition | |

| Fatty acid-binding proteins | Up-regulated | Accelerated fatty acid decomposition | |

| Apolipoprotein A-IV | Up-regulated | Accelerated triglyceride decomposition | |

| Protein Synthesis | Eukaryotic translation initiation factor (eIF) 2B | Increased expression | Promoted protein synthesis |

| Calreticulin (CRT) | Increased expression | Promoted protein synthesis | |

| Eukaryotic translation initiation factor (eIF) 3a | Increased expression | Promoted protein synthesis |

Based on proteomic analysis of liver tissue in broiler chickens. nih.gov

Mammalian Models (e.g., Rats)

Muscle Glycogen (B147801) Storage

The capacity of muscle to store glycogen is a critical determinant of energy availability, particularly during physical exertion. Both creatine and pyruvate have been investigated for their roles in promoting glycogen reserves.

Research in bovine models provides direct evidence for the effects of rumen-protected this compound (RP-CrPyr). In a study involving beef cattle, dietary supplementation with RP-CrPyr was found to significantly increase muscle glycogen content compared to non-supplemented cattle. researchgate.netfrontiersin.org This suggests that providing creatine and pyruvate together may enhance the muscle's ability to store glucose. The depletion of muscle glycogen is a known consequence of stressors like long-distance transport, and enhancing these reserves is crucial. researchgate.netdntb.gov.ua The findings indicated that RP-CrPyr supplementation could be favorable for increasing muscle glycogen storage. researchgate.netdntb.gov.ua

While direct data on this compound in rats is sparse, studies on its components are informative. Research in Wistar rats has shown that creatine supplementation can spare muscle glycogen during high-intensity intermittent exercise. tandfonline.comnih.govnih.gov In one experiment, creatine-supplemented rats demonstrated significantly higher glycogen content in the gastrocnemius muscle following exercise compared to a placebo group. tandfonline.comnih.gov Another study on rats found that creatine feeding led to an approximately 40% greater glycogen content in the epitrochlearis muscle. physiology.org

Table 1: Effect of Rumen-Protected this compound (RP-CrPyr) on Muscle Glycogen Content in Beef Cattle

This table presents data from a study on the effects of RP-CrPyr supplementation on muscle energy metabolism in beef cattle.

| Treatment Group | Muscle Glycogen Content (μmol/g) |

| Non-supplemented | 32.1 |

| RP-CrPyr Supplemented | 53.5 |

| Data sourced from a study on long-distance transported beef cattle. frontiersin.org |

Hepatic Gluconeogenesis

Hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates in the liver, is vital for maintaining blood glucose homeostasis. Pyruvate is a key substrate for this pathway.

Studies investigating rumen-protected this compound (RP-CrPyr) in beef cattle suggest a positive influence on liver energy status. researchgate.netdntb.gov.ua Supplementation with RP-CrPyr was shown to increase the content of both pyruvate and glucose in the liver. researchgate.net Furthermore, the activity of pyruvate carboxylase, a key enzyme in the initiation of gluconeogenesis, was also elevated in the livers of supplemented cattle. researchgate.net These findings support the hypothesis that this compound can enhance hepatic gluconeogenesis, likely by providing pyruvate as a direct substrate for the process. researchgate.netnih.gov

Table 2: Effect of Rumen-Protected this compound (RP-CrPyr) on Hepatic Parameters in Beef Cattle

This table shows the impact of RP-CrPyr supplementation on key indicators of gluconeogenesis in the liver of beef cattle.

| Parameter | Non-supplemented Group | RP-CrPyr Supplemented Group |

| Liver Pyruvate Content (μg/g) | 18.7 | 25.8 |

| Liver Glucose Content (μmol/g) | 26.5 | 32.6 |

| Liver Pyruvate Carboxylase Activity (U/mgprot) | 0.28 | 0.41 |

| Data derived from research on beef cattle subjected to transport stress. researchgate.net |

Mitochondrial Biogenesis in Skeletal and Cardiac Muscles

Mitochondrial biogenesis is the process by which new mitochondria are formed, which is essential for improving a cell's oxidative capacity. This process is regulated by a cascade of transcription factors, with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) acting as a master regulator.

Although direct research on this compound in rat models is limited in this area, extensive studies on creatine supplementation in Wistar rats provide significant insights into the potential effects of its creatine component. nih.govresearchgate.netspandidos-publications.com One study demonstrated that creatine supplementation, particularly when combined with exercise, significantly increased key markers of mitochondrial biogenesis in both soleus (a slow-twitch skeletal muscle) and cardiac muscles. nih.govresearchgate.net

In the soleus muscle of exercised rats, creatine supplementation led to an increase in the expression of PGC-1α, Nuclear Respiratory Factor 1 (NRF-1), and Mitochondrial Transcription Factor A (TFAM), as well as an increase in mitochondrial DNA (mtDNA) copy number. nih.govresearchgate.net A similar, albeit less pronounced, effect was observed in cardiac muscle, where creatine supplementation in exercised rats increased the expression of PGC-1α, NRF-1, TFAM, and mtDNA content compared to sedentary groups. nih.govresearchgate.net These results indicate that creatine can stimulate the primary pathways controlling the synthesis of new mitochondria in muscle tissue. nih.gov

Conversely, a study using ethyl pyruvate in rats on a high-fat diet did not find relevant modifications in mitochondrial enzyme activity in the soleus muscle. nih.gov However, other research has noted that pyruvate treatment of muscle cell lines (C2C12 myotubes) can upregulate mitochondrial proteins, suggesting a potential role for pyruvate in mitochondrial biogenesis under certain conditions. nih.gov

Table 3: Effect of Creatine Supplementation on Mitochondrial Biogenesis Markers in Rat Soleus Muscle

This table displays the relative gene expression of key mitochondrial biogenesis regulators in the soleus muscle of Wistar rats under different conditions. Values are presented relative to the control group.

| Group | PGC-1α Expression | NRF-1 Expression | TFAM Expression |

| Sedentary Control (CS) | 1.00 | 1.00 | 1.00 |

| Sedentary + Creatine (SC) | 1.03 | 1.02 | 1.03 |

| Exercised Control (ET) | 1.19 | 1.14 | 1.15 |

| Exercised + Creatine (ETC) | 1.43 | 1.30 | 1.31 |

| Data adapted from a study on creatine supplementation and exercise in rats. nih.govresearchgate.net |

Table 4: Effect of Creatine Supplementation on Mitochondrial Biogenesis Markers in Rat Cardiac Muscle

This table shows the relative gene expression of key mitochondrial biogenesis regulators in the cardiac muscle of Wistar rats. Values are presented relative to the control group.

| Group | PGC-1α Expression | NRF-1 Expression | TFAM Expression |

| Sedentary Control (CS) | 1.00 | 1.00 | 1.00 |

| Sedentary + Creatine (SC) | 1.02 | 1.05 | 1.04 |

| Exercised Control (ET) | 1.07 | 1.19 | 1.20 |

| Exercised + Creatine (ETC) | 1.17 | 1.28 | 1.29 |